4,8-dichloro-5H-pyrimido[5,4-b]indole
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Overview
Description
4,8-dichloro-5H-pyrimido[5,4-b]indole, also known as 4,8-DC-5, is a synthetic compound belonging to the 5H-pyrimido[5,4-b]indole family of compounds. It is a heterocyclic aromatic compound with a unique chemical structure that is not found in nature. The compound has been studied extensively over the past few decades and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis : A study described the synthesis of a range of biologically and pharmaceutically active structures, including pyrimido[5,4-b]indoles, via palladium-catalyzed amidation and cyclization. This research also explored the fluorescence properties of these compounds, demonstrating their potential in various applications due to good quantum yields (Kumar et al., 2012).
- Copper-Catalyzed Cascade Cyclization : Another study highlighted the synthesis of 5H-pyrimido[5,4-b]indole derivatives through an unprecedented [5 + 2 + 1] cascade cyclization, using copper(I) iodide and cesium carbonate. This method provided a novel protocol for creating structurally diverse derivatives with high yields (Wu et al., 2022).
Potential Biological Activities
- Antiviral Properties : Pyrimido[4,5-b]indole ribonucleosides modified with phenyl or hetaryl groups have been synthesized and evaluated for their antiviral activity, notably against the Dengue virus. This suggests the potential of these compounds in antiviral therapies (Tichy et al., 2012).
- Microtubule Depolymerizing Agents : Research into pyrimido[4,5-b]indole-4-amines has identified compounds with significant potency as microtubule depolymerizers, effective against multidrug-resistant cells. These findings could contribute to the development of new cancer treatments (Devambatla et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4,8-dichloro-5H-pyrimido[5,4-b]indole are RET and TRK . These are receptor tyrosine kinases that play crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the RET and TRK signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation . By inhibiting RET and TRK, the compound can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
Similar compounds have been reported to have poor pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of RET and TRK by this compound can lead to the disruption of cell growth and differentiation . This can result in the death of cells that rely on these signaling pathways for survival .
properties
IUPAC Name |
4,8-dichloro-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENQGWXUPLPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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